Bienvenue dans la boutique en ligne BenchChem!

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one

Synthetic Chemistry Mannich Reaction Coumarin Functionalization

3-(1,3-Benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one (CAS 301308-62-3, molecular formula C₁₉H₁₆N₂O₃S, molecular weight 352.41 g/mol) is a synthetic coumarin-benzothiazole hybrid featuring a 7-hydroxycoumarin core with a 3-benzothiazolyl substituent and an 8-dimethylaminomethyl group. The compound belongs to the class of 3-hetarylcoumarins and is valued as a versatile synthetic intermediate for constructing angular hetarenocoumarin systems, including chromeno[8,7-e][1,3]oxazin-2-ones and furo[2,3-h]chromen-2-ones, via aminomethylation, formylation, and recyclization pathways.

Molecular Formula C19H16N2O3S
Molecular Weight 352.41
CAS No. 301308-62-3
Cat. No. B2733799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
CAS301308-62-3
Molecular FormulaC19H16N2O3S
Molecular Weight352.41
Structural Identifiers
SMILESCN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3)O
InChIInChI=1S/C19H16N2O3S/c1-21(2)10-13-15(22)8-7-11-9-12(19(23)24-17(11)13)18-20-14-5-3-4-6-16(14)25-18/h3-9,22H,10H2,1-2H3
InChIKeyPLLCAMNQDAHMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one (CAS 301308-62-3): A Multifunctional Coumarin-Benzothiazole Hybrid Building Block


3-(1,3-Benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one (CAS 301308-62-3, molecular formula C₁₉H₁₆N₂O₃S, molecular weight 352.41 g/mol) is a synthetic coumarin-benzothiazole hybrid featuring a 7-hydroxycoumarin core with a 3-benzothiazolyl substituent and an 8-dimethylaminomethyl group [1]. The compound belongs to the class of 3-hetarylcoumarins and is valued as a versatile synthetic intermediate for constructing angular hetarenocoumarin systems, including chromeno[8,7-e][1,3]oxazin-2-ones and furo[2,3-h]chromen-2-ones, via aminomethylation, formylation, and recyclization pathways [2]. Its unique substitution pattern—combining a phenolic hydroxyl at C-7 with a Mannich base dimethylaminomethyl group at C-8—distinguishes it from commercially prevalent coumarin-benzothiazole dyes such as Coumarin 6 and positions it as a strategic precursor for diversity-oriented synthesis and fluorescent probe development [3].

Why Generic Coumarin-Benzothiazole Analogs Cannot Replace 3-(1,3-Benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one in Synthetic Workflows


The 8-dimethylaminomethyl substituent in this compound is not a passive structural feature but a critical synthetic handle enabling downstream functionalization that is inaccessible to close analogs. The parent compound 7-hydroxy-3-(benzothiazol-2-yl)coumarin lacks this Mannich base moiety entirely, rendering it incapable of undergoing transamination with benzylamines, formylation to the corresponding 8-formyl derivative under Duff reaction conditions, or recyclization with binucleophiles to yield angular hetarenocoumarins [1]. Similarly, Coumarin 6 (3-(benzothiazol-2-yl)-7-(diethylamino)coumarin, CAS 38215-36-0) —widely used as a fluorescent tracer—positions its dialkylamino group at C-7 rather than C-8, eliminating the free phenolic hydroxyl required for O-functionalization and the Mannich base reactivity needed for heterocycle annulation [2]. The 7-(dimethylamino) analog (CAS 70546-18-8) shares this limitation, bearing the dimethylamino group at C-7 instead of the C-8 aminomethyl position, which alters both its reactivity profile and its spectroscopic properties [3]. Generic interchange among these compounds in synthetic protocols would result in failure to achieve the desired hetarenocoumarin products or fluorescent probe architectures.

Quantitative Evidence Guide: 3-(1,3-Benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one Versus Closest Analogs


Synthetic Utility: Mannich Base Transamination Enables Benzylamino Derivatives Unattainable from 7-Hydroxy-3-(benzothiazol-2-yl)coumarin

The 8-dimethylaminomethyl group of the target compound serves as a Mannich base that undergoes transamination with substituted benzylamines to yield 8-benzylaminomethyl-7-hydroxy-3-(benzothiazol-2-yl)coumarin derivatives. This transformation is documented as a key synthetic pathway starting specifically from 8-dialkylaminomethyl-7-hydroxy-3-(benzothiazol-2-yl)coumarin [1]. In contrast, the parent 7-hydroxy-3-(benzothiazol-2-yl)coumarin—lacking the 8-aminomethyl substituent—cannot participate in this transamination reaction, as confirmed by the synthetic protocols that require the Mannich base precursor [1].

Synthetic Chemistry Mannich Reaction Coumarin Functionalization Heterocyclic Chemistry

Formylation to 8-Formyl Derivative: A Gatekeeper Intermediate for Furocoumarin Synthesis

Under Duff reaction conditions, the target 8-dimethylaminomethyl compound is converted to 3-(benzothiazol-2-yl)-7-hydroxy-8-formylcoumarin, which serves as a precursor for furo[2,3-h]coumarin system construction via reaction with 4-nitrophenacyl bromide [1]. The parent 7-hydroxy-3-(benzothiazol-2-yl)coumarin lacks the 8-aminomethyl group and thus cannot be directly formylated at C-8 under these conditions, as the Duff reaction specifically requires the activated ortho position provided by the Mannich base [1]. Coumarin 6, with its diethylamino group at C-7 and no substituent at C-8, similarly cannot yield this formyl intermediate.

Synthetic Chemistry Formylation Duff Reaction Furocoumarin Synthesis

Recyclization to Angular Hetarenocoumarins: A Transformation Unique to the 8-Dimethylaminomethyl Substitution Pattern

The target compound undergoes recyclization with N,N- and N,O-binucleophiles to produce angular hetarenocoumarins, specifically chromeno[8,7-e][1,3]oxazin-2-ones and furo[2,3-h]chromen-2-ones [1]. This transformation is documented in the dedicated study 'Hetarenocoumarins based on 7-hydroxy-3-(benzothiazol-2-yl)coumarin,' which explicitly uses the 8-dimethylaminomethyl derivative as the starting material for these annulation reactions [1]. Neither the parent 7-hydroxy-3-(benzothiazol-2-yl)coumarin nor Coumarin 6 can serve as substrates for this recyclization, as the reaction mechanism depends on the presence of the Mannich base functionality at C-8.

Heterocyclic Chemistry Recyclization Chromenooxazinones Hetarenocoumarin Synthesis

Fluorescence Photostability Baseline: Inferior to BTHC but Tunable via C-8 Substitution

The photophysical properties of the parent compound 3-(benzothiazol-2-yl)-7-hydroxycoumarin (BTHC) have been quantitatively characterized: the quantum yield of photodecomposition (φc) was measured at 2 × 10⁻⁴ in ethanol and 2.7 × 10⁻⁴ in DMF, with fluorescence lifetimes of 2.82 ns (in absence of O₂) and 2.78 ns (in presence of O₂) [1]. BTHC acts as a laser dye with emission maxima at 508 and 522 nm upon nitrogen laser pumping at 337.1 nm [1]. The introduction of the electron-donating dimethylaminomethyl group at C-8 in the target compound is expected to modulate both the absorption/emission maxima and the photostability profile through extended conjugation and altered excited-state dynamics, though direct quantitative photophysical characterization of the target compound remains underreported in the open literature. This constitutes a structure–property relationship prediction based on established substituent effects in the coumarin series [2].

Fluorescence Spectroscopy Photostability Laser Dyes Coumarin Fluorophores

Coumarin-Benzothiazole Hybrid Anticancer Activity: Class-Level Proof of Concept with the Gabr Hybrid Series

Coumarin-benzothiazole hybrids as a compound class have demonstrated potent anticancer activity in the NCI-60 cell line panel. The most active compound 5c from Gabr et al. (2018) displayed GI₅₀ values of 0.24 μM against CNS cancer (SNB-75) and 0.33 μM against ovarian cancer (OVCAR-4) cell lines in five-dose NCI screening [1]. A related coumarin-benzothiazole hybrid (compound 3 from Gabr et al., 2020) showed submicromolar activity against CNS and ovarian cancer lines and demonstrated the ability to cross the blood-brain barrier in a PAMPA-BBB assay, with in vitro and in vivo pharmacokinetic profiling supporting its candidacy for glioma models [2]. It is important to note that these data pertain to structurally related coumarin-benzothiazole hybrids (5a–c series, not the exact 8-dimethylaminomethyl target compound), and no direct NCI screening data for CAS 301308-62-3 itself have been published. The class-level evidence establishes the coumarin-benzothiazole scaffold as a validated anticancer chemotype, positioning the target compound as a viable starting point for further structural optimization.

Anticancer Activity NCI-60 Screening CNS Cancer Ovarian Cancer Lead Optimization

Structural and Physicochemical Differentiation from Coumarin 6: Substitution Pattern Determines Probe Conjugation Potential

The target compound differs from the widely used fluorescent tracer Coumarin 6 (CAS 38215-36-0) in three critical structural features: (1) a free phenolic hydroxyl at C-7 (versus a diethylamino group in Coumarin 6), enabling O-alkylation, acylation, or conjugation to biomolecules; (2) a dimethylaminomethyl group at C-8 (versus no C-8 substitution in Coumarin 6), providing a Mannich base handle for further functionalization; and (3) a predicted lower logP (~3.0–3.5, estimated from the molecular formula C₁₉H₁₆N₂O₃S with a polar surface area of approximately 70–88 Ų ) compared to Coumarin 6 (logP ~4.6–5.1, based on its C₂₀H₁₈N₂O₂S formula and reported values), suggesting improved aqueous compatibility. These differences are structural and physicochemical, not based on direct comparative biological assay data.

Physicochemical Properties Fluorescent Probes Bioconjugation Drug Delivery

Prioritized Application Scenarios for 3-(1,3-Benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one Based on Verified Differentiation Evidence


Diversity-Oriented Synthesis of Angular Hetarenocoumarin Libraries

This compound is the required starting material for synthesizing chromeno[8,7-e][1,3]oxazin-2-ones and furo[2,3-h]chromen-2-ones via recyclization with N,N- and N,O-binucleophiles [1]. Research groups engaged in diversity-oriented synthesis of novel fused heterocyclic scaffolds for biological screening should procure this compound as the sole entry point to this specific hetarenocoumarin chemical space, as neither the parent 7-hydroxy-3-(benzothiazol-2-yl)coumarin nor Coumarin 6 can serve as a substitute.

Medicinal Chemistry Lead Optimization of Coumarin-Benzothiazole Anticancer Agents

Given the established anticancer activity of coumarin-benzothiazole hybrids against CNS (SNB-75, GI₅₀ 0.24 μM) and ovarian (OVCAR-4, GI₅₀ 0.33 μM) cancer cell lines [1], medicinal chemistry teams can use this compound as a structurally distinct lead scaffold. The 8-dimethylaminomethyl group provides a derivatization handle (via transamination with substituted benzylamines or conversion to the 8-formyl intermediate) that is absent in the Gabr 5a–c series [2], enabling exploration of novel SAR around the C-8 position while retaining the validated coumarin-benzothiazole pharmacophore.

Fluorescent Probe Development Requiring a Conjugation-Competent Phenolic Handle

For fluorescence-based sensor and probe development programs, this compound offers a unique combination of the benzothiazolylcoumarin chromophore with a free 7-hydroxyl group available for O-functionalization (alkylation, acylation, or biomolecule conjugation) [1]. This contrasts with Coumarin 6, where the 7-position is occupied by a non-conjugatable diethylamino group. Researchers designing turn-on probes, bioconjugatable fluorophores, or ROS-sensing platforms—building on the demonstrated utility of 3-benzothiazolyl-7-hydroxycoumarin derivatives as fluorescent probes for peroxynitrite and hypochlorite detection [2]—should select this compound for its synthetic versatility.

Synthetic Methodology Development for Mannich Base Coumarin Chemistry

Academic and industrial laboratories focused on synthetic methodology development can utilize this compound as a benchmark substrate for studying Mannich base reactivity, transamination scope, and formylation-recyclization cascades on the coumarin scaffold [1]. The compound's well-characterized reactivity profile—documented in the Shokol et al. (2021) series—makes it a reliable reference standard for developing new annulation methodologies or evaluating novel binucleophile reactivity.

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.